molecular formula C17H12ClNO2 B11833290 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid

Cat. No.: B11833290
M. Wt: 297.7 g/mol
InChI Key: HNFWYUUBXFQCLG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects on cancer cells, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. The presence of the chloro and phenyl groups enhances its potential as a therapeutic agent compared to other quinoline derivatives .

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-(2-chloro-4-phenylquinolin-3-yl)acetic acid

InChI

InChI=1S/C17H12ClNO2/c18-17-13(10-15(20)21)16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-17/h1-9H,10H2,(H,20,21)

InChI Key

HNFWYUUBXFQCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)CC(=O)O

Origin of Product

United States

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